6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione is a complex organic compound belonging to the xanthone family. Xanthones are secondary metabolites found in various plants, fungi, lichens, and bacteria. They are known for their diverse bioactivities, including antioxidant, antibacterial, antimalarial, antituberculosis, and cytotoxic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione involves multiple steps. One common method includes the condensation of 2,2’,4,4’-tetrahydroxybenzophenone with appropriate reagents under controlled conditions. The reaction typically requires high temperatures and the presence of catalysts to facilitate the formation of the xanthene core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted xanthones and hydroquinones, which can have different bioactivities and properties .
Wissenschaftliche Forschungsanwendungen
6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other xanthone derivatives.
Biology: Studied for its antioxidant and cytotoxic properties.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit oxidative stress. The cytotoxic effects are mediated through the induction of apoptosis in cancer cells by interacting with cellular proteins and DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one: Another xanthone derivative with similar antioxidant properties.
2,7-Dihydroxy-9-fluorenone: A structurally related compound used in medicinal chemistry.
Uniqueness
6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione is unique due to its multiple hydroxyl groups, which enhance its solubility and bioactivity. Its complex structure allows for diverse chemical modifications, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
54696-40-1 |
---|---|
Molekularformel |
C32H18O10 |
Molekulargewicht |
562.5 g/mol |
IUPAC-Name |
6,7-dihydroxy-9-[4-(2,3,6,7-tetrahydroxyxanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]xanthene-2,3-dione |
InChI |
InChI=1S/C32H18O10/c33-19-5-15-27(9-23(19)37)41-28-10-24(38)20(34)6-16(28)31(15)13-1-2-14(4-3-13)32-17-7-21(35)25(39)11-29(17)42-30-12-26(40)22(36)8-18(30)32/h1-12,33-35,37-39H |
InChI-Schlüssel |
JRMPEZKDRRHBSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C3=CC(=C(C=C3OC4=CC(=O)C(=O)C=C42)O)O)C=CC1=C5C6=CC(=C(C=C6OC7=CC(=C(C=C75)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.